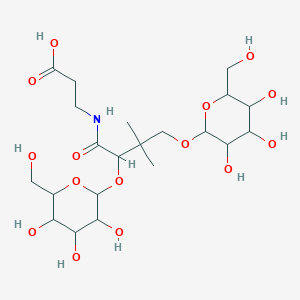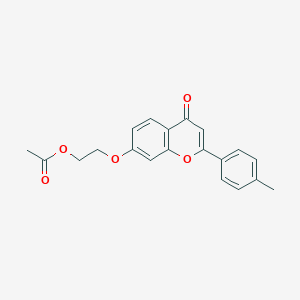
tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate is a synthetic organic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chlorine atom, and a benzoxazepine core. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate can be compared with other benzoxazepine derivatives, such as:
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and biological activity.
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-methyl ester: Contains a methyl ester group instead of a tert-butyl ester, which may influence its reactivity and pharmacokinetic properties.
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-ethyl ester: Features an ethyl ester group, which may alter its lipophilicity and biological interactions.
Eigenschaften
Molekularformel |
C14H16ClNO4 |
|---|---|
Molekulargewicht |
297.73 g/mol |
IUPAC-Name |
tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
DOMUXMPWIOTODO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)





![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)


